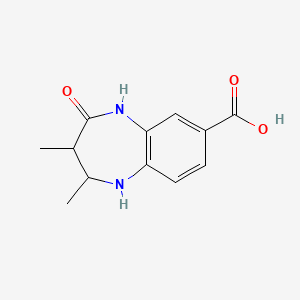

2,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3-Dimethyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid is a complex organic compound belonging to the benzodiazepine class. Benzodiazepines are known for their sedative, anxiolytic, and muscle relaxant properties. This particular compound features a benzene ring fused to a seven-membered diazepine ring, with additional methyl and carboxylic acid functional groups.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid typically involves multiple steps, starting with the formation of the benzodiazepine core. One common approach is the condensation of o-phenylenediamine with a suitable keto acid under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid and heating to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste.

化学反応の分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Production of alcohols and amines.

Substitution: Generation of alkylated derivatives.

科学的研究の応用

Pharmacological Research

The compound has been studied for its potential as a therapeutic agent in various medical conditions. Its structure suggests that it may interact with the central nervous system (CNS), making it a candidate for:

- Anxiolytic Agents : Research indicates that compounds similar to benzodiazepines can exhibit anxiolytic properties. Studies are ongoing to evaluate the efficacy of this compound in reducing anxiety levels in preclinical models .

- Anticonvulsant Activity : Benzodiazepines are well-known for their anticonvulsant effects. Investigations into the anticonvulsant potential of 2,3-dimethyl derivatives are underway, focusing on their mechanisms of action within the GABAergic system .

Synthesis and Chemical Development

The synthesis of this compound has garnered interest for its application in developing new drugs. The synthetic pathways explored include:

- Multicomponent Reactions : Studies have utilized multicomponent reactions to efficiently synthesize this compound, potentially leading to novel derivatives with enhanced pharmacological profiles .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure and biological activity is crucial for drug development. SAR studies involving 2,3-dimethyl-4-oxo-benzodiazepines focus on:

- Modifications of Functional Groups : Researchers are experimenting with different substituents on the benzodiazepine core to optimize therapeutic effects and reduce side effects .

Case Studies

Several case studies highlight the ongoing research involving this compound:

Case Study 1: Anxiolytic Effects

A study conducted on animal models demonstrated that derivatives of benzodiazepines, including 2,3-dimethyl variants, exhibited significant anxiolytic effects when administered at specific dosages. The results indicated a dose-dependent response with minimal side effects compared to traditional benzodiazepines .

Case Study 2: Anticonvulsant Properties

Another research initiative focused on evaluating the anticonvulsant properties of this compound using seizure models in rodents. The findings suggested that 2,3-dimethyl derivatives could effectively reduce seizure frequency and intensity, supporting further clinical investigation .

Comparative Analysis Table

| Property/Feature | 2,3-Dimethyl Compound | Traditional Benzodiazepines |

|---|---|---|

| Anxiolytic Activity | Moderate | High |

| Anticonvulsant Activity | Emerging | Established |

| Side Effects | Lower | Higher |

| Synthetic Accessibility | Moderate | High |

作用機序

The mechanism by which 2,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid exerts its effects involves interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the effect of GABA, it induces sedation, muscle relaxation, and anxiolysis. The molecular targets include GABA_A receptors, and the pathways involved are related to neurotransmitter modulation.

類似化合物との比較

Diazepam

Alprazolam

Clonazepam

Lorazepam

Uniqueness: 2,3-Dimethyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid is unique due to its specific structural features, such as the presence of methyl groups and the carboxylic acid moiety. These modifications can influence its pharmacokinetic properties and receptor binding affinity, making it distinct from other benzodiazepines.

生物活性

2,3-Dimethyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the benzodiazepine class, characterized by a fused benzene and diazepine ring. Its molecular formula is C12H14N2O3 with a molecular weight of 234.25 g/mol. The structure features various functional groups that may contribute to its biological activity.

Research indicates that this compound interacts with various biological targets:

- Enzyme Inhibition : It has been identified as a specific inhibitor of certain kinases, which play crucial roles in cell signaling pathways. For instance, it acts as a non-specific protein-tyrosine kinase inhibitor and an Aurora kinase inhibitor .

- Receptor Modulation : The compound may influence neurotransmitter receptors, potentially leading to anxiolytic or sedative effects typical of benzodiazepines.

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Anticonvulsant | Exhibits potential anticonvulsant properties by modulating neurotransmitter activity. |

| Anxiolytic | May reduce anxiety through receptor modulation similar to other benzodiazepines. |

| Antitumor | Preliminary studies suggest possible antitumor activity against specific cancer cell lines. |

| Antimicrobial | Exhibits some antimicrobial properties against various pathogens in vitro. |

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound:

- Anticancer Activity : A study evaluated the effects of this compound on different cancer cell lines. It demonstrated significant cytotoxicity against HT-29 (colon cancer) and TK-10 (kidney cancer) cell lines at micromolar concentrations .

- Neuropharmacological Effects : In animal models, the compound showed promise in reducing seizure frequency in induced epilepsy models. The mechanism appears linked to its ability to enhance GABAergic transmission .

- Antimicrobial Properties : Research has indicated that derivatives of this compound exhibit antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibacterial agent .

特性

IUPAC Name |

2,3-dimethyl-4-oxo-1,2,3,5-tetrahydro-1,5-benzodiazepine-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-6-7(2)13-9-4-3-8(12(16)17)5-10(9)14-11(6)15/h3-7,13H,1-2H3,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXGTTCBYJXFLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC2=C(C=C(C=C2)C(=O)O)NC1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。